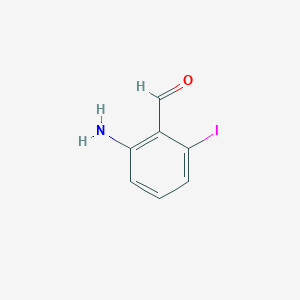

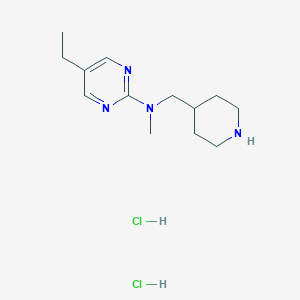

![molecular formula C13H20Cl2N2 B2500355 [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]méthanamine dihydrochlorure CAS No. 1485393-23-4](/img/structure/B2500355.png)

[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]méthanamine dihydrochlorure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride is a structurally complex molecule that is part of a broader class of azabicyclohexanes. These compounds are of significant interest in the field of medicinal chemistry due to their potential as frameworks for the asymmetric synthesis of biologically active compounds, such as pharmacologically active products .

Synthesis Analysis

The synthesis of related azabicyclohexane derivatives has been explored through various methods. For instance, 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, a related synthon, has been synthesized using a stereocontrolled electrophilic addition-rearrangement route. This process involves the use of a 3-nosyloxymethyl group to suppress competitive oxygen neighboring group participation, which is crucial for achieving the desired stereochemistry . Additionally, azabicyclo[3.1.0]hexane-1-ols can be obtained by Ti(IV)-mediated cyclopropanation of amino acid derivatives, leading to versatile intermediates for asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of azabicyclohexanes, including the compound , is characterized by a bicyclic framework that can undergo selective rearrangement and ring cleavage. This structural feature allows for the generation of various cyclic compounds with potential biological activity. For example, Fe(III)-promoted ring opening followed by basic dehydrohalogenation can yield optically active dihydropyridinones, while Ce(IV)-promoted ring opening can lead to chiral tricyclopiperidinones .

Chemical Reactions Analysis

Azabicyclohexanes are reactive intermediates that can participate in a range of chemical reactions. The rearrangement and ring cleavage reactions mentioned previously are examples of the chemical transformations that these compounds can undergo. Additionally, the synthesis of 2-azabicyclo[2.1.1]hexanes from imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization demonstrates the reactivity of these compounds in forming the azabicyclohexane skeleton .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride are not detailed in the provided papers, the properties of related compounds suggest that these azabicyclohexanes have significant potential in drug development. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as biased agonists of serotonin 5-HT1A receptors, showing high receptor affinity, selectivity, and favorable drug-like properties, including solubility, metabolic stability, and penetration through biological membranes . These properties are indicative of the potential that azabicyclohexane derivatives have in the development of new therapeutic agents.

Applications De Recherche Scientifique

- Des chercheurs ont exploré des méthodes stéréosélectives pour construire cette structure, visant une synthèse efficace et contrôlée des alcaloïdes tropaniques .

- Des approches convergentes, telles que l'annulation (3 + 2) des cyclopropènes avec les cyclopropylanilines, ont été utilisées pour créer ces centres quaternaires tout carbone .

Synthèse des alcaloïdes tropaniques

Formation du bicyclo[3.1.0]hexane

Synthèse d'une bicyclo[3.1.0]hexan-2-one homochirale

Propriétés

IUPAC Name |

[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c14-10-13-8-12(13)6-7-15(13)9-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H/t12-,13-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTAQOXYTKIGGR-SNFSYSBXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2(C1C2)CN)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@]2([C@H]1C2)CN)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)

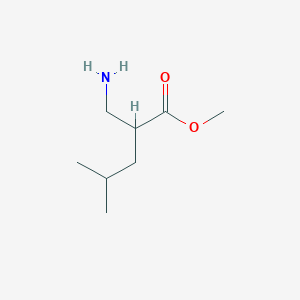

methyl}carbamate](/img/structure/B2500273.png)

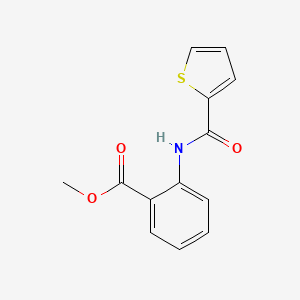

![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)

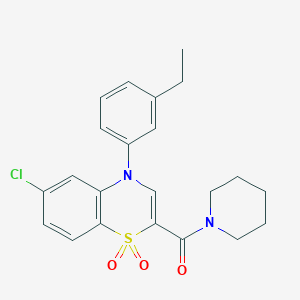

![7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2500281.png)

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2500282.png)

![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)

![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)